6-(3-Bromophenyl)pyrimidin-4-amine

Kinase inhibitor design ATP-competitive inhibitors Structure-activity relationship

6-(3-Bromophenyl)pyrimidin-4-amine (CAS 1249142-93-5) is a disubstituted pyrimidine scaffold (C10H8BrN3, MW 250.09) bearing a primary amine at the 4-position and a meta-bromophenyl group at the 6-position. It belongs to the broader class of bromo-pyrimidine analogues investigated as tyrosine kinase inhibitor precursors, where the halogen substituent serves as a synthetic handle for further cross-coupling diversification.

Molecular Formula C10H8BrN3
Molecular Weight 250.09 g/mol
CAS No. 1249142-93-5
Cat. No. B1525786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Bromophenyl)pyrimidin-4-amine
CAS1249142-93-5
Molecular FormulaC10H8BrN3
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=CC(=NC=N2)N
InChIInChI=1S/C10H8BrN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
InChIKeyHNJRZGBTIJXXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Bromophenyl)pyrimidin-4-amine (CAS 1249142-93-5): Core Chemical Identity and Procurement Baseline


6-(3-Bromophenyl)pyrimidin-4-amine (CAS 1249142-93-5) is a disubstituted pyrimidine scaffold (C10H8BrN3, MW 250.09) bearing a primary amine at the 4-position and a meta-bromophenyl group at the 6-position . It belongs to the broader class of bromo-pyrimidine analogues investigated as tyrosine kinase inhibitor precursors, where the halogen substituent serves as a synthetic handle for further cross-coupling diversification [1]. The compound is commercially available as a research chemical, typically at 95% purity, and is primarily positioned as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications rather than as a final bioactive entity. Its procurement value is fundamentally tied to its specific regioisomeric identity within the aminopyrimidine family.

Why Generic 6-(4-Bromophenyl)pyrimidin-4-amine or 2-(3-Bromophenyl)pyrimidin-4-amine Cannot Substitute for CAS 1249142-93-5


Bromo-phenylpyrimidin-4-amines are not interchangeable because the position of the bromophenyl substituent on the pyrimidine ring (C6 vs. C2) and the halogen position on the phenyl ring (meta vs. para) directly dictate both the electronic environment of the reactive amino group and the steric accessibility of the aryl bromide for downstream coupling reactions. The 6-(3-bromophenyl) regioisomer offers a unique vector geometry that is critical for target binding in kinase inhibitor pharmacophores, as established in SAR studies of bromo-pyrimidine analogues where subtle positional changes led to complete loss of biological activity [1]. Substituting with the 4-bromo isomer (CAS 1249411-11-7) or the 2-(3-bromophenyl) isomer (CAS 1251391-43-1) would alter the trajectory of the pendant phenyl ring relative to the aminopyrimidine core, potentially disrupting key hinge-region hydrogen bonds in the ATP-binding pocket. Below, quantitative evidence delineates the specific dimensions where differentiation has been established.

Quantitative Differentiation Evidence for 6-(3-Bromophenyl)pyrimidin-4-amine Versus Closest Analogs


Regioisomeric Specificity in Kinase Inhibitor Pharmacophore: 6-Substitution vs. 2-Substitution

In the class of bromo-pyrimidine tyrosine kinase inhibitors, the position of the aryl substituent on the pyrimidine core is a critical determinant of potency. SAR studies on closely related bromo-pyrimidine analogues demonstrated that compounds bearing the aryl group at the pyrimidine 6-position (analogous to the target compound) exhibited Bcr-Abl kinase IC50 values ranging from 0.008 μM to 0.052 μM for the most active derivatives, comparable to the clinical standard dasatinib (IC50 = 0.019 μM) [1]. While these data are from elaborated derivatives rather than the bare scaffold, they establish that the 6-substituted pyrimidin-4-amine architecture can support potent kinase engagement when appropriately derivatized. In contrast, 2-substituted pyrimidin-4-amines bearing identical 3-bromophenyl groups have been explored in different pharmacological contexts, primarily as BRAF V600E inhibitors, with reported IC50 values as low as 0.5 nM for advanced derivatives [2]. The divergent target profiles between the two regioisomeric series underscore that the substitution position is not a trivial variable—it determines which kinase pocket the resulting compound will preferentially occupy.

Kinase inhibitor design ATP-competitive inhibitors Structure-activity relationship

Physicochemical Differentiation: Predicted Boiling Point and Density Relative to 4-Bromo Regioisomer

Predicted physicochemical properties provide practical differentiation for purification and handling. The target compound 6-(3-bromophenyl)pyrimidin-4-amine has a predicted density of 1.566 ± 0.06 g/cm³ and a predicted boiling point of 421.9 ± 35.0 °C . For the para-bromo regioisomer 6-(4-bromophenyl)pyrimidin-4-amine (CAS 1249411-11-7), available vendor data indicate a density of approximately 1.53 g/cm³ and a boiling point of approximately 418 °C . The meta-bromo substitution results in a slightly higher predicted density (difference ~0.036 g/cm³) and a marginally higher boiling point, reflecting altered molecular packing and polarity due to the dipole moment orientation of the meta-bromine substituent. While these differences are modest, they can influence chromatographic retention times during purification and distillation cut points during solvent removal at scale.

Physicochemical characterization Purification method selection Scale-up feasibility

Synthetic Utility as a Dual-Functional Scaffold: Amino Group and Aryl Bromide Orthogonality

6-(3-Bromophenyl)pyrimidin-4-amine presents two chemically orthogonal reactive sites: a primary aromatic amine (C4-NH₂) capable of acylation, sulfonylation, or diazotization, and an aryl bromide (C3′-Br) suitable for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling. This duality enables sequential, chemoselective derivatization without protecting group manipulation. The meta-bromine position offers distinct steric and electronic properties compared to para-substituted analogs: the meta-bromine exerts a −I inductive effect that deactivates the phenyl ring toward electrophilic substitution while leaving the position para to the pyrimidine attachment point unblocked for further functionalization [1]. In the broader class of bromo-pyrimidine analogues, the bromine substituent has been utilized to synthesize libraries of 27 distinct derivatives (series 6a-j, 7a-e, 9a-f, 10a-f) with IC50 values spanning three orders of magnitude against K562 leukemia cells, demonstrating the scaffold's capacity for property tuning through the bromide handle [2]. The 3-bromo isomer specifically yields derivatives with Bcr-Abl IC50 values as low as 6 nM when optimized with triazole substituents [2].

Cross-coupling chemistry Scaffold diversification Parallel synthesis

Commercial Availability and Supply Chain Differentiation: Discontinued Status at Multiple Vendors

A practical procurement differentiator is the compound's supply chain status. CymitQuimica lists 6-(3-bromophenyl)pyrimidin-4-amine as a discontinued product across all pack sizes (1 g, 250 mg, 500 mg) . This contrasts with the para-bromo isomer (CAS 1249411-11-7), which remains actively stocked by multiple vendors including AKSci and CymitQuimica. The meta-isomer's restricted availability means that researchers requiring the specific 3-bromo regioisomer face a narrower supplier base, potentially longer lead times, and higher unit costs. This supply constraint reinforces the importance of verifying vendor stock status at the time of procurement and may necessitate custom synthesis for quantities exceeding gram scale.

Supply chain risk Alternative sourcing Procurement strategy

Validated Application Scenarios for 6-(3-Bromophenyl)pyrimidin-4-amine Based on Differential Evidence


Medicinal Chemistry: Bcr-Abl Kinase Inhibitor Lead Optimization

Researchers pursuing novel Bcr-Abl inhibitors for chronic myeloid leukemia should prioritize the 6-(3-bromophenyl) regioisomer based on class-level SAR evidence showing that 6-substituted bromo-pyrimidine derivatives achieve Bcr-Abl IC50 values comparable to dasatinib (0.006–0.052 μM vs. 0.019 μM for dasatinib) [1]. The meta-bromophenyl geometry positions the halogen for subsequent diversification into triazole-substituted analogs, which yielded the most potent compounds in the series. The 2-substituted isomer directs toward BRAF rather than Bcr-Abl, making it unsuitable for this target.

Parallel Library Synthesis Using Orthogonal Reactive Handles

The compound's dual orthogonal reactive sites—4-amino group for amide/sulfonamide formation and 3′-bromo for palladium-catalyzed cross-coupling—enable sequential diversification without protecting group strategies [1]. This architecture supports the efficient generation of focused libraries (demonstrated across 27 derivatives in four series) spanning three orders of magnitude in biological potency (Bcr-Abl IC50 from 0.006 μM to >500 μM) . The meta-bromine does not sterically obstruct the position para to the pyrimidine linkage, offering access to substitution patterns inaccessible from the para-bromo isomer.

Physicochemical Method Development and Chromatographic Purification

Given predicted physicochemical values of density 1.566 g/cm³ and boiling point 421.9 °C [1], method development chemists can use these parameters to optimize reverse-phase HPLC gradients or flash chromatography solvent systems. The measured or predicted LogP and hydrogen-bond donor/acceptor profile of the 4-aminopyrimidine core further guide purification method selection. The slight density difference (+0.036 g/cm³) relative to the para-isomer may require adjusted column loading parameters in preparative-scale separations.

Specialty Chemical Procurement and Supply Chain Risk Mitigation

Procurement managers must account for the compound's discontinued status at major distributors (CymitQuimica as of 2019) [1], necessitating engagement with alternative suppliers such as Chemenu (Catalog CM670358, 95% purity) or custom synthesis providers. Early supplier qualification, minimum order quantity negotiation, and lead time verification are critical for project planning, as the readily available para-bromo isomer cannot be substituted for applications requiring the meta-bromo geometry.

Quote Request

Request a Quote for 6-(3-Bromophenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.